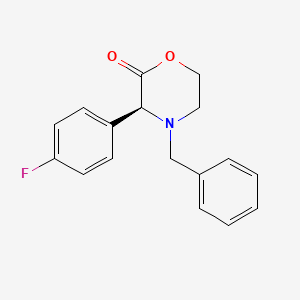

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

説明

特性

IUPAC Name |

(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZAAEJBPFTBKG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447402 | |

| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159706-87-3 | |

| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of (2S,3R)-4-Benzyl-3-(4-fluorophenyl)morpholine-2-ol Intermediate

- Starting Material: 2-(4-fluorophenyl)acetonitrile.

-

- Cyclization to form morpholine ring.

- Oxidative rearrangement.

- Catalytic hydrogenation.

- Benzyl protection.

- Selective reduction.

- Chiral resolution to isolate (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol.

-

- Simple process with low equipment requirements.

- Low waste and environmental pollution.

- High product purity.

Reference: CN105837526A patent outlines this method, emphasizing its industrial applicability and environmental benefits.

Preparation of 3-(4-fluorophenyl)-4-benzyl-2-morpholinone

- Starting Material: Morpholine.

Step 1: Formation of 4-Benzylmorpholine

- Morpholine reacts with benzyl chloride or benzyl bromide in the presence of an acid-binding agent such as triethylamine or pyridine.

- Solvents used include acetonitrile, tetrahydrofuran (THF), or dioxane.

- Typical molar ratio morpholine to benzyl reagent is about 1.2:1.

- Reaction temperature ranges from room temperature to reflux (~60-100°C).

Step 2: Oxidation to N-Benzyl-2-morpholinone

- 4-Benzylmorpholine is oxidized using oxygen (O₂) under catalysis (e.g., HP catalyst) in solvents like acetonitrile.

- Reaction temperature is controlled between 30°C and 60°C.

Step 3: Nucleophilic Aromatic Substitution

- N-Benzyl-2-morpholinone undergoes substitution with 4-fluorobromobenzene or 4-fluoroiodobenzene.

- Catalysts such as sodium ethoxide or sodium methoxide are used.

- Solvents include ethanol, methanol, acetonitrile, or DMF.

- Reaction temperature is maintained between 0°C and 80°C, preferably 50-80°C.

-

- Low raw material cost.

- Mild reaction conditions.

- High yield and suitability for industrial production.

Reference: CN102898396A patent details this three-step process with experimental conditions and yields.

Experimental Data Summary

Research Findings and Process Optimization

- The use of triethylamine as an acid-binding agent during benzylation improves yield and reduces side reactions.

- Oxygen oxidation under mild pressure and temperature conditions allows selective formation of the morpholinone ring without over-oxidation.

- Substitution reactions benefit from the use of sodium ethoxide in alcoholic solvents, providing high conversion rates.

- Chiral resolution remains a critical step to obtain the desired (S)-enantiomer with high optical purity.

- The entire process is designed to minimize hazardous reagents, reduce waste, and enable scalability for industrial production.

化学反応の分析

Types of Reactions

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

作用機序

The mechanism of action of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit neurokinin-1 (NK1) receptors, thereby exerting antiemetic effects .

類似化合物との比較

Comparison with Similar Morpholinone Derivatives

Structural Analogues

(S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one (Compound 2j)

- Structure : Differs by replacing the benzyl group with a phenyl-indole substituent at position 3.

- Molecular formula : C₂₇H₂₆N₂O₂

- Molecular weight : 410.51 g/mol

- Demonstrated T-type calcium channel blocking activity, useful in treating hypertension and epilepsy .

UR-9751 (Morpholinone-Embedded Antifungal Agent)

Key Observations :

- Stereochemical Control : The target compound and (S)-3-(4-fluorophenyl)morpholin-2-one prioritize high enantiopurity for pharmacological efficacy, whereas UR-9751 and Compound 2j are racemic or lack stereochemical data .

- Substituent Impact : The 4-fluorophenyl group enhances electron-withdrawing properties and metabolic stability, while benzyl/indole groups modulate lipophilicity and target engagement .

- Synthetic Efficiency : Diastereomeric crystallization and stereocontrolled cyclization in the target compound contrast with one-pot methods for Compound 2j, affecting scalability and cost .

生物活性

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral compound that has garnered attention due to its significant biological activity, particularly as a neurokinin-1 (NK1) receptor antagonist. This compound is characterized by a morpholine ring, a benzyl group, and a 4-fluorophenyl substituent, making it a valuable intermediate in the synthesis of various pharmacologically active substances.

As an NK1 receptor antagonist, this compound plays a crucial role in modulating neurokinin signaling pathways. Neurokinin-1 receptors are implicated in numerous physiological processes, including pain perception, inflammation, and stress responses. The antagonism of these receptors is particularly relevant in the treatment of conditions such as:

- Inflammatory diseases

- Psychiatric disorders

- Chemotherapy-induced nausea and vomiting

Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorophenyl or benzyl groups can significantly impact the biological activity and receptor selectivity of this compound. The structure-activity relationship studies have shown that:

- Electron-withdrawing groups enhance binding affinity to the NK1 receptor.

- Hydrophobic interactions play a critical role in receptor binding.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-Aprepitant | Contains morpholine and fluorinated phenyl groups | Known as a potent NK1 receptor antagonist |

| (R)-Benzyl-(3-Fluoro-4-morpholinophenyl)carbamate | Similar structure with carbamate linkage | Used as an intermediate for antibiotics like linezolid |

| 3-(4-Fluorophenyl)morpholin-2-one | Lacks benzyl substitution | Simple structure with potential biological activity |

Synthesis

The synthesis of this compound involves several steps, including cyclization, oxidation rearrangement, catalytic hydrogenation, and selective reduction. The process is designed to yield high purity and efficiency while minimizing environmental impact .

Case Studies

Several studies have investigated the biological activity of this compound:

- Neurokinin Receptor Binding Studies : Research demonstrated that this compound exhibits high binding affinity for NK1 receptors, indicating its potential therapeutic applications in managing nausea and anxiety disorders .

- In Vivo Efficacy : Animal models have shown that administration of this compound significantly reduces emesis induced by chemotherapeutic agents, supporting its use as an antiemetic .

- Cytotoxicity Assessments : In vitro studies revealed cytotoxic effects against various cancer cell lines, suggesting additional anticancer properties beyond its role as an NK1 antagonist .

Q & A

Q. What is the standard synthetic route for preparing enantiopure (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one?

The synthesis involves a multi-step process:

- Step 1 : Condensation of 2-aminethanol with ethyl 2-(4-fluorophenyl)-2-oxoacetate under acidic conditions (acetic acid/chloroform) to form intermediate 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one (compound 8 ) .

- Step 2 : Hydrogenation of compound 8 using 5% Pd/C under H₂ pressure to yield racemic morpholinone (±)-9 .

- Step 3 : Resolution of (±)-9 via diastereomeric salt crystallization with (+)-di-p-toluoyltartaric acid (DPTTA) to isolate the (S)-enantiomer. The resolved salt is treated with saturated NaHCO₃, extracted with EtOAc, and purified to >98% enantiomeric excess (ee) .

Key Methodological Considerations : - Solvent selection (e.g., EtOAc for extraction, isopropanol for crystallization).

- Use of chiral HPLC (C18 OD-H column, hexane/isopropanol 80:20) to confirm ee .

Q. How is the purity and stereochemistry of this compound validated?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃): Peaks at δ 7.37 (m, 2H, aromatic), 6.99 (t, J = 8.6 Hz, 2H, aromatic), and 4.61 (s, 1H, morpholine ring) confirm structural integrity .

- ¹⁹F NMR (CDCl₃): A singlet at δ -114.1 ppm confirms the 4-fluorophenyl group .

- Chiral HPLC : Retention times of 7.35 min (S-enantiomer) and 7.62 min (R-enantiomer) under isocratic conditions (hexane/isopropanol 80:20) .

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated 196.0774; observed 196.0770 .

Advanced Research Questions

Q. How can diastereomeric salt crystallization efficiency be optimized for resolving racemic morpholinone intermediates?

Critical Factors :

- Resolving Agent : DPTTA is preferred over other tartaric acid derivatives due to higher selectivity for the (S)-enantiomer .

- Solvent Polarity : Low-polarity solvents (e.g., isopropanol) enhance salt precipitation and reduce co-crystallization of impurities .

- Temperature Control : Slow cooling during crystallization improves crystal uniformity and ee .

Case Study : A 49% yield and 97% ee were achieved using DPTTA in isopropanol with rigorous stirring and controlled cooling .

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

- SHELX Suite :

- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and fluorophenyl groups) .

Workflow :

Collect single-crystal X-ray data.

Solve structure with SHELXT.

Refine with SHELXL using restraints for disordered groups.

Q. How do reaction conditions influence the stereochemical outcome during cyclization to form the morpholinone ring?

Key Variables :

- Temperature : Elevated temperatures (>80°C) during cyclization favor ring closure but may induce racemization. Optimal yields (85–90%) are achieved at 60–70°C .

- Catalyst : Acidic conditions (e.g., acetic acid) stabilize intermediates, while bases (e.g., NaHCO₃) are avoided to prevent epimerization .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require careful water removal to avoid hydrolysis .

Q. What strategies mitigate impurities during hydrogenation of 3-(4-fluorophenyl)-1,4-oxazin-2-one intermediates?

- Catalyst Pretreatment : Reduce Pd/C activity by pre-stirring in EtOAc to minimize over-reduction of the morpholinone ring .

- Pressure Control : H₂ pressure ≤50 psi prevents side reactions (e.g., debenzylation) .

- Post-Reaction Filtration : Remove catalyst promptly to avoid Pd-mediated decomposition .

Q. How can enantiopurity be maintained during scale-up synthesis for preclinical studies?

- Process Analytical Technology (PAT) : In-line HPLC monitors ee in real-time during crystallization .

- Crystallization Engineering : Seeding with enantiopure crystals ensures consistent nucleation .

- Thermodynamic Control : Recrystallization from ethanol/water mixtures (3:1) removes trace R-enantiomer .

Q. What are the applications of this compound in drug discovery?

- NK1 Receptor Antagonism : Serves as a key intermediate in Aprepitant, a clinically approved antiemetic. The morpholinone core mimics peptide binding motifs in receptor pockets .

- Structure-Activity Relationship (SAR) Studies : Fluorine substitution enhances metabolic stability; benzyl groups optimize lipophilicity for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。